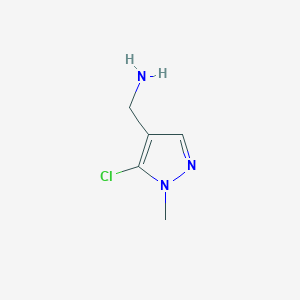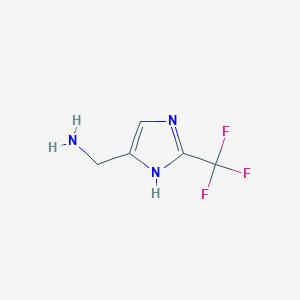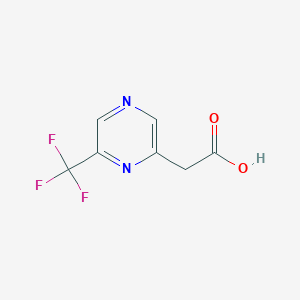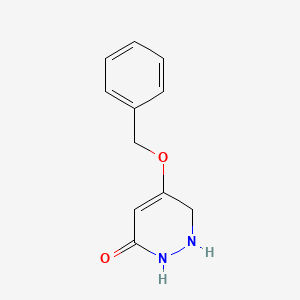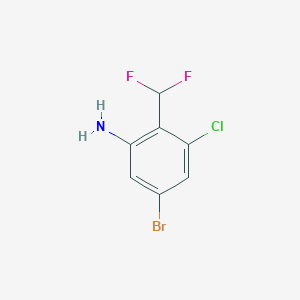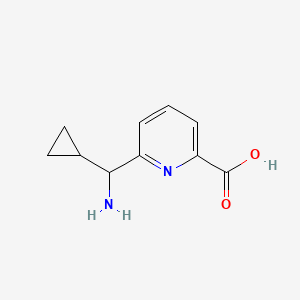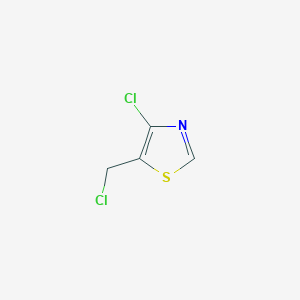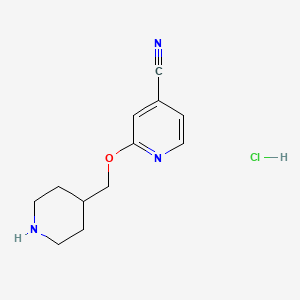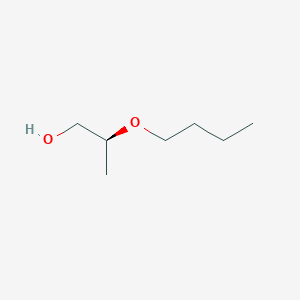
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide typically involves the formation of the thiazole ring followed by the introduction of the carbohydrazide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carboxylic acid can lead to the formation of the thiazole ring, which is then further reacted with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
相似化合物的比较
Similar Compounds
- 2-Benzyl-4-methylthiazole-5-carbohydrazide
- 4-Methylthiazole-5-carboxaldehyde
- Ethyl 4-(4-chlorophenyl)-2-methylthiazole-5-carboxylate
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C8H11N3OS |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H11N3OS/c1-4-10-6(5-2-3-5)7(13-4)8(12)11-9/h5H,2-3,9H2,1H3,(H,11,12) |
InChI 键 |
BGXYSBBWADJYJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)NN)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


